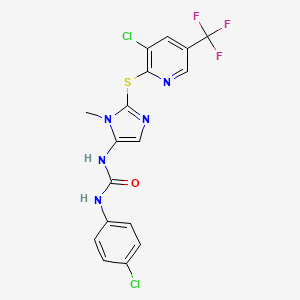

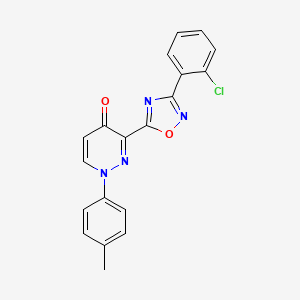

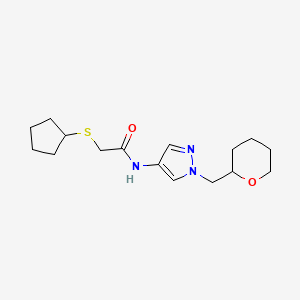

Ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis

Here, the compound’s molecular structure would be analyzed, often using techniques like X-ray crystallography . The positions and types of bonds, the molecule’s shape, and any interesting structural features would be discussed.Chemical Reactions Analysis

This section would detail the chemical reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes in its applications or under certain conditions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be detailed here. This could include its melting and boiling points, its solubility in various solvents, its spectral data, and any other relevant properties .科学的研究の応用

Synthetic Methodologies and Chemical Properties This compound and its derivatives have been a focal point for exploring synthetic methodologies aimed at enhancing the efficacy and potential applicability of benzofuran derivatives. Researchers have developed various synthetic strategies to introduce functional groups that could lead to compounds with improved biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities, demonstrated potent cytotoxicity against specific cancer cell lines, indicating the potential of ethyl 6-(4-fluorobenzamido)-3-methylbenzofuran-2-carboxylate derivatives in anticancer research (Deady et al., 2005).

Anticancer Activity The compound's framework serves as a precursor for synthesizing novel heterocycles that have shown significant anticancer activity. Through structural modification, researchers aim to enhance the selectivity and potency of these compounds against various cancer cell lines. The exploration of thiophene incorporated thioureido substituents as precursors has led to the development of compounds with potent activity against colon cancer HCT-116 human cancer cell line, highlighting the potential therapeutic applications of this compound derivatives (Abdel-Motaal et al., 2020).

Radioligand Development In the realm of neuroscientific research, derivatives of this compound are being explored for their potential as radioligands. These compounds can be tagged with radioactive isotopes to study the in vivo distribution of benzodiazepine receptors in the brain using positron emission tomography (PET), offering insights into the functioning of the central nervous system and the pathophysiology of various neurological disorders (Maziére et al., 1984).

Peptide Synthesis The chemical versatility of this compound allows its application in peptide synthesis. It has been used in the activation chemistry of benzisoxazolium salts for the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides, which are crucial intermediates in the synthesis of peptides. This demonstrates the compound's utility in facilitating the synthesis of biologically significant molecules (Kemp et al., 1974).

Corrosion Inhibition Additionally, pyranpyrazole derivatives, which can be synthesized from this compound, have been investigated as novel corrosion inhibitors for mild steel in industrial pickling processes. Their effectiveness underscores the compound's potential in industrial applications beyond biomedical research (Dohare et al., 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 6-[(4-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJSJKHRHNQXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine](/img/structure/B2880783.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)